molecular formula C15H10N4O3 B1237857 5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile CAS No. 57319-83-2

5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile

Cat. No.: B1237857
CAS No.: 57319-83-2
M. Wt: 294.26 g/mol
InChI Key: KYFKUQZHXQMABC-JXMROGBWSA-N
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Description

2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitro-2-furanyl)-2-propenenitrile is a member of benzimidazoles.

Scientific Research Applications

Photochemical Synthesis

Research indicates that derivatives of 5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile can be used in photochemical synthesis. For instance, irradiation of similar compounds leads to the formation of various substituted derivatives, suggesting potential applications in photochemical reactions and organic synthesis (D’Auria et al., 1998).

Synthesis of Masked Amino Aldehydes

This chemical has been involved in the synthesis of masked amino aldehydes. Specifically, certain derivatives have been shown to yield substituted furanamines, which can further react to form amino aldehydes, indicating its utility in complex organic synthesis processes (Denisenko et al., 2010).

Formation of Furan-2-Carboxamides

The compound is also instrumental in forming furan-2-carboxamides. These are created through reactions involving similar nitro benzimidazole derivatives, further emphasizing its role in synthesizing novel organic compounds (El’chaninov & Aleksandrov, 2017).

Role in Crystal Structure Formation

Studies have shown that related compounds can significantly influence crystal structure formation. For example, the inclusion of water molecules in the crystal structure of similar compounds can lead to the formation of sheets, indicative of potential applications in crystallography and materials science (Ghalib et al., 2011).

Complex Formation with Metal Ions

Derivatives of this compound have been used to form complexes with metal ions, such as PdCl2. This suggests potential applications in coordination chemistry and the study of metal-organic frameworks (Ülküseven & Tavman, 2001).

Fluorimetric Chemosensors

These compounds have been evaluated as fluorimetric chemosensors for metal ion detection, indicating their potential application in analytical chemistry, particularly in the detection and quantification of various metal ions (Esteves et al., 2016).

Synthesis of Energetic Compounds

Furthermore, certain reactions involving aminoacetonitrile derivatives lead to the creation of energetic compounds, which could have applications in materials science, particularly in the development of stable and insensitive energetic materials (Kumar et al., 2017).

Properties

CAS No.

57319-83-2

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C15H10N4O3/c1-9-2-4-12-13(6-9)18-15(17-12)10(8-16)7-11-3-5-14(22-11)19(20)21/h2-7H,1H3,(H,17,18)/b10-7+

InChI Key

KYFKUQZHXQMABC-JXMROGBWSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
Reactant of Route 2
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
Reactant of Route 3
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
Reactant of Route 4
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
Reactant of Route 5
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile
Reactant of Route 6
Reactant of Route 6
5-Methyl-alpha-((5-nitro-2-furanyl)methylene)-1H-benzimidazole-2-acetonitrile

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